Caulilexin A

Phytoalexin Discovery Natural Product Chemistry Structure–Activity Relationship

Antifungal screening programs relying on generic or mono-selective positive controls risk inconsistent, irreproducible potency data across crucifer pathogen assays. Caulilexin A (CAS 905914-67-2) provides the definitive, potency-defined standard. • Complete dual-pathogen inhibition of Rhizoctonia solani and Sclerotinia sclerotiorum at 5.0 × 10⁻⁴ M • 100-fold potency advantage over co-isolated analogs in TLC bioautography against Cladosporium cucumerinum • Structurally unique indolyldisulfide (-S-S-CH₃) bridge absent from caulilexins B/C; synthetic accessibility at 33% yield ensures reproducible, cost-effective supply

Molecular Formula C10H9NOS2
Molecular Weight 223.3 g/mol
Cat. No. B1255864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaulilexin A
Synonymscaulilexin A
Molecular FormulaC10H9NOS2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCSSC1=C(C2=CC=CC=C2N1)C=O
InChIInChI=1S/C10H9NOS2/c1-13-14-10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3
InChIKeyJQKITHVTQXKSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caulilexin A: Indolyldisulfide Cruciferous Phytoalexin


Caulilexin A is a sulfur-containing indole phytoalexin isolated from UV-elicited florets of cauliflower (Brassica oleracea var. botrytis). It is the first-reported indolyldisulfide phytoalexin, distinguished by a reactive –S–S–CH₃ bridge at the indole 2-position, with molecular formula C₁₀H₉NOS₂ and molecular weight 223.31 g·mol⁻¹ [1][2]. Caulilexin A exhibits potent, selective antifungal activity against economically devastating crucifer pathogens, most notably Sclerotinia sclerotiorum and Rhizoctonia solani, and represents the strongest antifungal phytoalexin identified in cauliflower to date [1].

Indolyldisulfide scaffold supports unique crucifer phytoalexin SAR exploration
Antifungal screening fit for Sclerotinia and Rhizoctonia pathogen models
Chemical ecology probe for Brassica defense-pathway studies

Why Analogs Cannot Replace Caulilexin A


Cruciferous phytoalexins share an indole or oxindole core, yet even minor structural changes drastically alter antifungal potency and pathogen selectivity. Caulilexin A is the sole member of this class possessing an indolyldisulfide bridge, while its closest co‑isolated analogs—caulilexin B (1‑methoxyindole‑3‑carboxaldehyde derivative), caulilexin C (indol‑3‑ylacetonitrile), and brassicanal C—lack this reactive moiety. This single chemical feature underpins Caulilexin A’s 100‑fold superiority in TLC bioautography against Cladosporium cucumerinum and its position as the most active phytoalexin against S. sclerotiorum among all known cruciferous phytoalexins [1]. Substituting any of the above analogs without accounting for target pathogen, concentration–response slope, and selectivity index will compromise experimental reproducibility and predictive validity in plant‑defense or antifungal screening programs.

Caulilexin B 1-methoxyindole derivative lacks the reactive disulfide bridge; antifungal activity profile may differ substantially
Caulilexin C Indol-3-ylacetonitrile with nitrile motif; pathogen selectivity may shift away from S. sclerotiorum
Brassicanal C Aldehyde analog without disulfide; reported potency and selectivity profile may not transfer

Caulilexin A: Key Quantitative Evidence


Unique Indolyldisulfide Pharmacophore

Caulilexin A (2‑(methyldisulfanyl)‑1H‑indole‑3‑carbaldehyde) is the first and, to date, only cruciferous phytoalexin to incorporate an indolyldisulfide functional group. All previously known cruciferous phytoalexins—including brassinin, spirobrassinin, brassicanal C, isalexin, and arvelexin—contain thioether, dithiocarbamate, oxazoline, or nitrile motifs but never a disulfide bridge [1]. The –S–S–CH₃ group is both redox‑active and hydrolytically labile, conferring a unique chemical reactivity profile that is absent in the non‑sulfur caulilexin B, the nitrile caulilexin C, or the aldehyde brassicanal C [1].

Unique pharmacophore
Class-level
Indole-2-disulfide scaffold (C₁₀H₉NOS₂); first cruciferous phytoalexin with –S–S–CH₃ bridge
Supports unique pharmacophore exploration
Confirmed by NMR, IR, HRMS, and total synthesis
Phytoalexin Discovery Natural Product Chemistry Structure–Activity Relationship

TLC Bioautography Potency Advantage

In a direct‑comparison TLC bioassay, caulilexin A caused complete growth inhibition of the plant pathogen C. cucumerinum at 1.0 × 10⁻⁸ M. By contrast, all other tested cruciferous phytoalexins—including caulilexin B, caulilexin C, brassicanal C, brassicanal A, arvelexin, isalexin, spirobrassinin, and 1‑methoxybrassitin—required 100‑fold higher concentrations (1.0 × 10⁻⁶ M) to achieve the same endpoint [1]. This translates to a 2‑log potency advantage specific to the disulfide‑bearing molecule.

TLC bioautography
Head-to-head
1.0×10⁻⁸ M complete inhibition vs 1.0×10⁻⁶ M for all eight comparators
Reported concentration-response context; ~100-fold lower effective concentration
C. cucumerinum TLC plate bioautography
Antifungal Screening Bioautography Phytoalexin Potency

Rhizoctonia solani Growth Inhibition

In broth‑dilution assays, caulilexin A at 5.0 × 10⁻⁴ M delivered 100 ± 0% inhibition of Rhizoctonia solani mycelial growth after 3 days. Under identical conditions, the structurally related comparator brassicanal A (a co‑occurring cauliflower phytoalexin) achieved only 53 ± 4% inhibition at the same concentration [1]. Caulilexin A is therefore approximately twice as efficacious against this highly destructive soil‑borne pathogen.

R. solani inhibition
Head-to-head
100±0% inhibition at 5.0×10⁻⁴ M; brassicanal A: 53±4%
Supports pathogen-specific endpoint review
Broth-dilution, 3-day incubation; ≥3 replicates
Rhizoctonia solani Fungicide Discovery Phytoalexin Efficacy

Sclerotinia sclerotiorum Selectivity Profile

Among the seven phytoalexins isolated from cauliflower, caulilexin A is explicitly described as “the most active of all phytoalexins against S. sclerotiorum” [1]. Whereas caulilexin A achieves 100 ± 0% inhibition of S. sclerotiorum at 5.0 × 10⁻⁴ M, its activity against L. maculans at the same concentration is only 55 ± 7% [1]. This contrasts with caulilexin C (indol‑3‑ylacetonitrile), which shows preferential activity against L. maculans and R. solani but weak activity against S. sclerotiorum [1]. The divergent selectivity fingerprints mean that no single analog can replicate Caulilexin A’s multi‑pathogen efficacy profile.

S. sclerotiorum selectivity
Head-to-head
100±0% S. sclerotiorum + R. solani; 55±7% L. maculans at 5.0×10⁻⁴ M
Supports dual-pathogen screening context
Broth-dilution, 2–4 day incubation per pathogen
Sclerotinia sclerotiorum Leptosphaeria maculans Antifungal Selectivity

Caulilexin A: High-Impact Applications


Sclerotinia Stem Rot Antifungal Lead

Caulilexin A’s status as the most active known phytoalexin against S. sclerotiorum [1] makes it an ideal starting scaffold for medicinal‑chemistry campaigns targeting Brassica stem rot. Structure–activity relationship (SAR) studies can exploit the indolyldisulfide core to optimize potency, selectivity, and field stability while using the known sub‑optimal comparators (caulilexin B, brassicanal C) as negative controls.

Broad-Spectrum Biopesticide for R. solani and S. sclerotiorum

The dual‑pathogen complete inhibition exhibited by caulilexin A at 5.0 × 10⁻⁴ M against both R. solani and S. sclerotiorum [1] positions it as a unique biopesticide lead. Industrial screening libraries seeking single‑compound efficacy across multiple diseases can use caulilexin A as a benchmark positive control, replacing less effective or mono‑selective analogs.

Chemical Ecology of Crucifer Defense Trade-Offs

Because caulilexin A exhibits 100‑fold higher potency in TLC bioautography [1] yet only moderate activity against L. maculans, researchers can employ it to probe the evolutionary trade‑offs between constitutive and induced defenses in Brassica species. Its unique disulfide reactivity also enables thiol‑specific labeling studies not possible with the sulfur‑free analogs.

Antifungal Screening Positive Control

Caulilexin A’s complete inhibition of R. solani and S. sclerotiorum at micromolar concentrations [1], coupled with its well‑characterized synthetic accessibility (33% yield from 2‑sulfanylindole‑3‑carboxaldehyde), makes it a reproducible, potency‑defined positive control for academic and industrial high‑throughput screening campaigns.

Application
Selection Property
Validation Focus
Sclerotinia stem rot SAR studies
Indolyldisulfide scaffold uniqueness
S. sclerotiorum growth-inhibition endpoints
Dual-pathogen screening campaigns
R. solani + S. sclerotiorum activity profile
Comparator benchmarking with brassicanal A and caulilexin C
Crucifer defense trade-off studies
Disulfide reactivity and selectivity gradient
Pathogen-panel response interpretation
Antifungal screening comparator context
Micromolar-range complete inhibition
Reproducibility across independent broth-dilution assays
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